3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with three methoxy groups and a phenyldiazenyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the diazotization of aniline derivatives followed by coupling with 3,4,5-trimethoxybenzoic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
Uniqueness
What sets 3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
356529-20-9 |
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Molecular Formula |
C22H21N3O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C22H21N3O4/c1-27-19-13-15(14-20(28-2)21(19)29-3)22(26)23-16-9-11-18(12-10-16)25-24-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,26) |
InChI Key |
YBPKTHOZBLKJRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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